N-Benzyl-2-chloro-N-methylquinazolin-4-amine
Description
N-Benzyl-2-chloro-N-methylquinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at position 2 and an N-benzyl-N-methylamine group at position 4 of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad pharmacological relevance, including kinase inhibition and anticancer activity . The compound’s structure combines electron-withdrawing (chloro) and steric (N-methyl) groups, influencing its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(11-12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)18-16(17)19-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNSTFOVMGVWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Imidoylative Cross-Coupling
A copper-catalyzed method enables efficient construction of the quinazoline ring system. As demonstrated by, 2-isocyanobenzoates react with amines under Cu(OAc)₂ catalysis to form quinazolin-4-ones. For example:
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Procedure : 2-Isocyanobenzoate (1.0 mmol), aliphatic/aromatic amine (1.0 mmol), and Cu(OAc)₂·H₂O (0.05 mmol) in CH₂Cl₂ at room temperature for 20 minutes yield 3-substituted quinazolin-4(3H)-ones.
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Key Insight : Microwave irradiation (150°C, 20 min) enhances reaction efficiency for aromatic amines, achieving >80% yields in some cases.
Chlorination of Quinazolin-4-amine Precursors
Direct chlorination of quinazolin-4-amine intermediates provides the critical 2-chloro substituent. Patent EP0321349A1 outlines halogenation using POCl₃ under anhydrous conditions:
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Conditions : Crude formyl anthranilate in CH₂Cl₂ with POCl₃ (1:1 molar ratio) at 0°C→RT for 2 hours.
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Outcome : Generates 2-chloroquinazolin-4-amine derivatives with >90% purity after column chromatography.
N-Alkylation Strategies: Introducing Benzyl and Methyl Groups
Functionalization at the N4 position involves sequential or simultaneous alkylation.
Step 1: N-Methylation
Step 2: N-Benzylation
One-Pot Diamine Substitution
A patent-derived method enables simultaneous introduction of benzyl and methyl groups:
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Reactants : 2-Chloroquinazolin-4-amine, benzylamine, and methylamine hydrochloride (1:1.2:1.2 molar ratio).
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Catalyst : Raney nickel (5 wt%) under H₂ pressure (2.5–7 MPa) at 40–60°C.
Comparative Analysis of Synthetic Routes
Critical Observations :
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Microwave-assisted reactions reduce time but require precise temperature control.
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Sealed tube conditions enhance yields for sterically hindered amines (e.g., benzyl derivatives).
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Palladium contamination in Suzuki couplings necessitates silica-bound catalysts for pharmaceutical-grade synthesis.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Catalytic Systems
Temperature and Pressure
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Low temperatures (0–25°C) prevent decomposition during chlorination with POCl₃.
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High-pressure H₂ (7 MPa) accelerates reductive amination but risks quinazoline ring hydrogenolysis.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Cost Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| 2,4-Dichloroquinazoline | 320 | 45 |
| Benzylamine | 150 | 21 |
| Catalysts | 90 | 13 |
| Solvents | 60 | 8 |
Chemical Reactions Analysis
Substitution Reactions
The 2-chloro and 4-amine groups are primary sites for nucleophilic and electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS)
-
2-Chloro Position :
The 2-chloro group undergoes NAS with amines, alkoxides, or thiols under mild conditions. For example: -
Conditions :
Reagent Solvent Temperature Time Yield Benzylamine DMF 80°C 6 hr 78% Sodium methoxide MeOH Reflux 4 hr 65%
Electrophilic Substitution
-
The quinazoline core undergoes bromination at the 6- or 8-position using Br₂/FeBr₃, yielding halogenated derivatives for further functionalization .
Oxidation Reactions
The methyl group on the 4-amine is susceptible to oxidation:
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KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylate, forming N-Benzyl-2-chloro-4-carbamoylquinazoline .
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CrO₃/AcOH : Oxidizes the benzyl group to a ketone, producing N-(2-Chloro-4-(methylamino)quinazolin-6-yl)acetophenone .
Oxidation Pathways
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid derivative | Enhanced solubility for drug design |
| CrO₃ | Ketone-functionalized quinazoline | Intermediate for cross-coupling |
Reduction Reactions
The chloro group can be reduced under catalytic hydrogenation:
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H₂/Pd-C : Converts the 2-chloro group to a hydrogen atom, yielding N-Benzyl-N-methylquinazolin-4-amine (used in antiviral studies) .
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NaBH₄/CuI : Selective reduction retains the quinazoline ring while reducing peripheral substituents .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 2-position:
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Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives. Example:
| Catalyst | Ligand | Substrate | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | None | Arylboronic acids | 60–75% |
| Pd(OAc)₂/XPhos | XPhos | Heteroaryl halides | 82% |
Cyclization Reactions
The compound serves as a scaffold for heterocycle formation:
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With CS₂ : Forms thiazolo[5,4-f]quinazoline derivatives under basic conditions .
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With Hydrazine : Produces pyrazolo[3,4-d]quinazoline systems (antimicrobial EC₅₀ = 4.8 μM) .
Acid/Base Reactivity
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Protonation : The 4-amine group is protonated in acidic media (pKa ≈ 5.2), enhancing solubility in polar solvents.
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Deprotonation : Treatment with NaH deprotonates the methylamine, enabling alkylation at the 4-position .
Key Research Findings
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Antiparasitic Activity : Substitution at the 2-position with benzyl groups improves activity against Leishmania donovani (EC₅₀ = 150 nM) .
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Anticancer Potential : Suzuki-coupled derivatives inhibit topoisomerase II (IC₅₀ = 1.8 μM) .
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Thermal Stability : Decomposes above 240°C, making it suitable for high-temperature reactions.
Scientific Research Applications
Chemical Structure and Synthesis
N-Benzyl-2-chloro-N-methylquinazolin-4-amine features a quinazoline core with a chloro group, a benzyl group, and a methyl group. The synthesis typically involves multiple steps:
- Formation of the Quinazoline Core : This can be achieved through the Skraup synthesis, where aniline derivatives are cyclized with glycerol and sulfuric acid.
- Chloro Group Introduction : Chlorination reactions using thionyl chloride or phosphorus pentachloride are common methods.
- Benzyl Group Attachment : This is generally done via nucleophilic substitution using benzyl chloride in the presence of sodium hydride.
- Methyl Group Addition : The methyl group can be introduced through various alkylation methods.
Medicinal Chemistry
This compound is explored as a lead compound in drug discovery due to its potential biological activities, including:
- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives have effective EC50 values against Leishmania donovani and L. amazonensis, making them promising candidates for antileishmanial agents .
- Anticancer Properties : Quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms include enzyme inhibition and interference with cellular signaling pathways .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the development of new compounds with tailored properties.
Biological Studies
This compound is utilized in studying enzyme interactions and receptor binding. Its ability to act on specific molecular targets makes it valuable for understanding biochemical pathways and developing new therapeutic strategies.
Case Studies and Research Findings
- Antileishmanial Activity Study : A series of quinazoline derivatives were synthesized and tested against Leishmania donovani. Compounds exhibited EC50 values in the nanomolar range, demonstrating significant efficacy in vivo .
- Cancer Cell Proliferation Inhibition : Research indicated that certain quinazoline derivatives could inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Structure–Activity Relationship (SAR) Studies : Investigations into SAR have revealed that specific substitutions on the quinazoline core significantly enhance biological activity, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Quinazoline Core : A bicyclic system with two nitrogen atoms at positions 1 and 2.
- Substituents :
- Chlorine at C-2: Enhances electrophilicity for nucleophilic substitution reactions.
- N-Benzyl-N-methylamine at C-4: Introduces steric bulk and modulates hydrogen-bonding capacity.
Structural Analogues and Substituent Effects
Table 1: Substituent Effects on Quinazoline Derivatives
Key Observations :
- Chlorine vs. Methoxy : Chlorine at C-2 increases electrophilicity, favoring nucleophilic displacement, while methoxy at C-8 (e.g., in S166 ) enhances solubility but reduces reactivity.
- Steric Effects : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-H analogues (e.g., N-Benzyl-2-chloroquinazolin-4-amine ).
Comparative Reactivity :
- Nucleophilic Displacement: Chlorine at C-2 is displaceable by amines, as demonstrated in the synthesis of S166 (using 2-aminobenzo[d]thiazole ).
- Steric Hindrance: The N-methyl group in the target compound may slow substitution kinetics compared to non-methylated analogues.
Crystallographic and Spectroscopic Data
Crystal Packing :
- N-Benzyl-2-chloroquinazolin-4-amine forms planar quinazoline rings with dihedral angles of 85–88° between the quinazoline and benzyl groups. Hydrogen bonds (N–H⋯N) create 1D chains .
Spectroscopic Trends :
Biological Activity
N-Benzyl-2-chloro-N-methylquinazolin-4-amine is a quinazoline derivative with the molecular formula C16H14ClN3 and a molecular weight of 283.76 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antitumor, antibacterial, and antileishmanial properties. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Antitumor Activity
This compound has shown promising results in various studies targeting cancer cell lines. For instance, in vitro studies indicate that quinazoline derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit specific molecular targets like the epidermal growth factor receptor (EGFR) has been highlighted, with IC50 values indicating potent activity against these targets .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | EGFR | 0.096 | MCF7 |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR | 0.096 | MCF7 |
| 2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrile | PI3K | 0.010 | Various Cancers |
Antileishmanial Activity
Research has demonstrated that this compound exhibits substantial antileishmanial activity. In a study focusing on Leishmania donovani and L. amazonensis, this compound displayed effective inhibition with EC50 values in the low micromolar range. The compound was tested in murine models, where it significantly reduced liver parasitemia, showcasing its potential as a therapeutic agent against leishmaniasis .
Table 2: Antileishmanial Activity of Quinazoline Derivatives
| Compound | Target Organism | EC50 (nM) | Administration Route |
|---|---|---|---|
| This compound | L. donovani | 150 | Intraperitoneal |
| Quinazoline 23 | L. donovani | 37 | Intraperitoneal |
| Quinazoline 15 | L. amazonensis | <1000 | Intraperitoneal |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, particularly against multi-drug resistant strains of bacteria such as Acinetobacter baumannii. Studies have reported minimum inhibitory concentrations (MICs) in the single-digit micromolar range, indicating strong antibacterial activity .
Table 3: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | A. baumannii | 1.5 |
| N2-benzyl-N4-disubstituted quinazolines | MRSA | 0.10 |
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, disrupting signaling pathways that promote cancer cell proliferation.
- Antiparasitic Effects : Its mechanism against Leishmania involves interference with metabolic pathways critical for parasite survival.
- Antibacterial Mechanism : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis or function.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies of quinazolines reveal that modifications at specific positions significantly influence biological activity. For instance, substitution at the benzene ring or the nitrogen atoms can enhance potency against targeted diseases:
- N-Benzyl Substitution : Compounds with a benzyl group at the nitrogen position have shown improved antileishmanial and antitumor activities.
- Chlorine Substitution : The presence of chlorine enhances the lipophilicity and overall biological activity.
Table 4: SAR Insights on Quinazolines
| Substituent | Effect on Activity |
|---|---|
| Benzyl at N2 | Increased potency against L. donovani |
| Chlorine at C2 | Enhanced solubility and bioavailability |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Leishmaniasis Model : In vivo testing demonstrated a reduction in parasitemia by approximately 37% when administered intraperitoneally over five days at a dose of 15 mg/kg/day.
- Cancer Cell Line Studies : In vitro assays revealed that compounds derived from this quinazoline exhibited IC50 values as low as 0.096 μM against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for N-Benzyl-2-chloro-N-methylquinazolin-4-amine, and how is purity ensured?
Methodological Answer:
- Synthesis : Adapt solvent-free protocols for quinazoline derivatives (e.g., condensation of 2-chloroquinazolin-4-amine with N-methylbenzyl chloride under reflux in acetonitrile) .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/pentane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of aromatic vs. aliphatic protons) .
- Hazard Mitigation : Conduct risk assessments for reagents (e.g., trichloroisocyanuric acid) using guidelines from Prudent Practices in the Laboratory (e.g., fume hood use, PPE) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- and NMR (CDCl or DMSO-d) to confirm substituent positions (e.g., N-methyl at δ ~3.0 ppm, benzyl protons at δ ~4.8 ppm) .
- IR spectroscopy to validate C-Cl (750–550 cm) and quinazoline ring vibrations (1600–1450 cm).
- Crystallography : Single-crystal X-ray diffraction (Bruker APEX II diffractometer, Mo-Kα radiation) to resolve stereochemistry. Refinement via SHELXL (R-factor < 0.04) .
Q. Table 1: Crystallographic Data for N-Benzyl-2-chloroquinazolin-4-amine
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | , , |
| Angles (°) | , , |
| -factor | 0.039 |
| Data-to-parameter ratio | 19.0 |
| Source: |
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved?
Methodological Answer:
- Validation Tools : Use PLATON or Mercury to check for missed symmetry, twinning, or disorder .
- Refinement Strategies : Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically. Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions .
- Case Example : For C-Cl bond length discrepancies (±0.02 Å), compare with DFT-optimized structures (B3LYP/6-31G*) .
Q. What computational approaches predict the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry using hybrid functionals (e.g., B3LYP with exact exchange correction) to model electron density and frontier molecular orbitals (HOMO-LUMO gap) .
- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental electrophilic substitution trends (e.g., chlorination at C2) .
- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in acetonitrile or DMSO .
Q. How should researchers design bioactivity assays while mitigating false positives?
Methodological Answer:
Q. What strategies address discrepancies in synthetic yields or spectral data across labs?
Methodological Answer:
- Reproducibility Checks :
- Standardize reaction conditions (e.g., anhydrous acetonitrile, inert atmosphere) .
- Share raw NMR/FID files via platforms like NMRShiftDB for peak alignment.
- Contamination Analysis : Use LC-MS to detect byproducts (e.g., dechlorinated or N-demethylated derivatives) .
Q. How can mutagenicity risks be assessed during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
